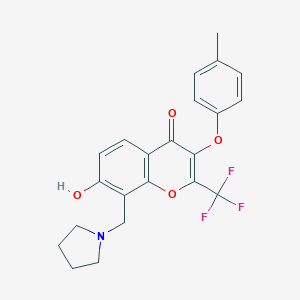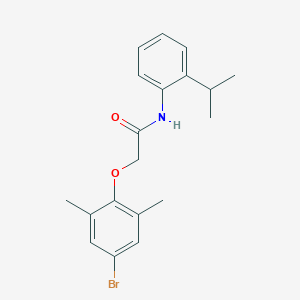
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one, also known as BM-4, is a synthetic compound that belongs to the class of chromenone derivatives. BM-4 has been widely studied for its potential therapeutic applications, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in cancer research. Studies have shown that 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one exhibits potent anti-proliferative and anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
Mecanismo De Acción
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one exerts its anti-cancer effects through multiple mechanisms, including the inhibition of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis, which is the process of forming new blood vessels to supply tumors with nutrients. 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Studies have also shown that 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in humans.
Direcciones Futuras
Future research on 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one could focus on optimizing its pharmacokinetics and pharmacodynamics to enhance its efficacy and minimize potential side effects. Additionally, studies could investigate the potential use of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in combination with other cancer treatments to improve overall treatment outcomes. Furthermore, research could explore the potential use of 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one in other disease areas, such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one is a synthetic compound that has shown promising potential for therapeutic applications in cancer research. Its anti-proliferative and anti-tumor effects, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a promising candidate for cancer treatment. Further research is needed to optimize its pharmacokinetics and investigate its potential use in combination with other cancer treatments.
Métodos De Síntesis
7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one can be synthesized using a variety of methods, including the reaction of 7-hydroxy-4H-chromen-4-one with benzyl bromide and 4-methylphenol in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography to obtain 7-(benzyloxy)-3-(4-methylphenoxy)-4H-chromen-4-one with high purity and yield.
Propiedades
Fórmula molecular |
C23H18O4 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-(4-methylphenoxy)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-16-7-9-18(10-8-16)27-22-15-26-21-13-19(11-12-20(21)23(22)24)25-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3 |
Clave InChI |
HDHVKFXQFRMJSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)
![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285108.png)
![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)
